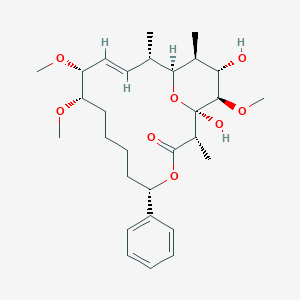

Soraphen A

Overview

Description

Soraphen A is a complex polyketide natural product discovered in 1986 . It was isolated from the soil bacterium Sorangium cellulosum . Soraphen A is a macrolide and an agent highly effective against plant-pathogenic fungi . It was extensively researched for agricultural use until it was discovered to be a teratogen .

Synthesis Analysis

The asymmetric total synthesis of Soraphen A has been achieved using a flexible alkyne strategy . The alkyne functional group was used as a valuable handle for organic synthesis, exploiting its dual nature as both a nucleophile and an electrophile when activated with an appropriate metal catalyst . This approach provided a concise route to Soraphen A .

Molecular Structure Analysis

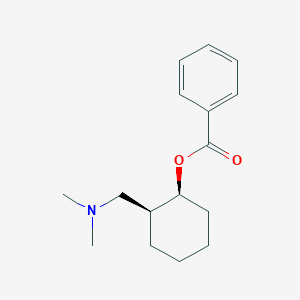

Soraphen A belongs to the class of organic compounds known as macrolides and analogues . These are organic compounds containing a lactone ring of at least twelve members . The molecular structure of Soraphen A includes an 18-membered macrolactone, including 10 stereocenters and a highly substituted pyranose ring system .

Chemical Reactions Analysis

Soraphen A is a potent antifungal agent possessing activity against a broad spectrum of fungi . It exerts its activity, at least in part, via interfering with the formation of double membrane vesicles (DMVs) that are the sites of HCV replication .

Physical And Chemical Properties Analysis

Soraphen A is a small molecule with a chemical formula of C29H44O8 . Its average weight is 520.6549 . It is a macrolide and an agent highly effective against plant-pathogenic fungi .

Scientific Research Applications

Fungicide

Soraphen A was initially developed as a fungicide . It’s a class of polyketide natural products discovered from the myxobacterial strain Sorangium cellulosum .

Diabetes and Obesity

Soraphen A has been directed towards human diseases, including diabetes and obesity . It inhibits acetyl coenzyme A carboxylase (ACC1/2), an enzyme that converts acetyl-CoA to malonyl-CoA and thereby controls essential cellular metabolic processes like lipogenesis and fatty acid oxidation .

Cancer

Soraphen A is also being explored for its potential in cancer treatment . The inhibition of ACC1/2, which controls essential cellular metabolic processes, is being explored for its potential in treating various pathological conditions, including cancer .

Hepatitis C

Soraphen A has shown potent anti-hepatitis C virus activity . It potently inhibits HCV infection at nanomolar concentrations . It interferes with the formation of the membranous web, the site of HCV replication .

HIV

Soraphen A has been identified to efficiently inhibit the human immunodeficiency virus (HIV) . It has a very potent anti-HIV activity .

Autoimmune Diseases

Soraphen A is being explored for its potential in treating autoimmune diseases . The inhibition of ACC1/2 may be explored to treat various pathological conditions, including autoimmune diseases .

Drug Development

Efforts in the past decade have led to a synthetic molecule, discovered by virtual screening of the allosteric binding site of soraphen in ACC, that is currently in phase 2 clinical trials . This showcases the value of natural products like Soraphen A as tools to decipher cell biology and open novel therapeutic options .

Mechanism of Action

Safety and Hazards

Future Directions

Soraphen A is a promising target for drug discovery against a variety of human diseases, including diabetes, obesity, cancer, hepatitis C, HIV, and autoimmune disease . It has been developed as a fungicide and efforts in the past decade were directed towards human diseases . A synthetic molecule, discovered by virtual screening of the allosteric binding site of Soraphen A in ACC, is currently in phase 2 clinical trials .

properties

IUPAC Name |

(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-18-16-17-24(34-5)23(33-4)15-11-10-14-22(21-12-8-7-9-13-21)36-28(31)20(3)29(32)27(35-6)25(30)19(2)26(18)37-29/h7-9,12-13,16-20,22-27,30,32H,10-11,14-15H2,1-6H3/b17-16+/t18-,19-,20+,22-,23-,24+,25-,26-,27+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMGNXPRKGXGBO-OFQQMTDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(CCCCC(OC(=O)C(C2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/[C@H]([C@H](CCCC[C@H](OC(=O)[C@H]([C@@]2([C@@H]([C@H]([C@@H]([C@H]1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869674 | |

| Record name | Soraphen A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Soraphen A | |

CAS RN |

122547-72-2 | |

| Record name | (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-Dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122547-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soraphen A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Soraphen A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,17-dihydroxy-3-oxo-10,11,18-trimethoxy-2,14,16-trimethyl- 5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

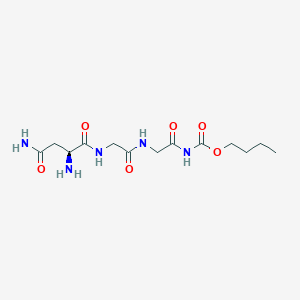

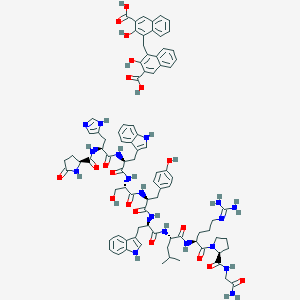

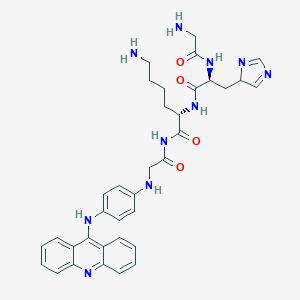

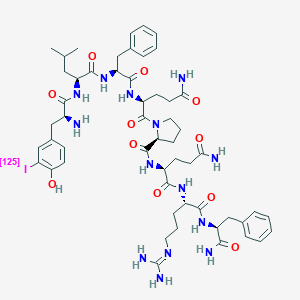

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)